molecular formula C26H24ClN3O3S B2541049 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 1030121-64-2

2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2541049
CAS No.: 1030121-64-2
M. Wt: 494.01
InChI Key: VSPXATLCESWHDI-UHFFFAOYSA-N
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Description

The compound 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one features a benzofuro[3,2-d]pyrimidin-4(3H)-one core fused with a 4-chlorophenyl-substituted oxazole ring via a thioether (-S-) linkage.

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(3-methylbutyl)-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O3S/c1-15(2)12-13-30-25(31)23-22(19-6-4-5-7-21(19)33-23)29-26(30)34-14-20-16(3)32-24(28-20)17-8-10-18(27)11-9-17/h4-11,15H,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPXATLCESWHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC4=C(C(=O)N3CCC(C)C)OC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one , with the CAS number 1015859-04-7 , is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure includes multiple functional groups such as oxazole, thioether, and pyrimidine derivatives, which are known for diverse pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C19H23ClN2O3SC_{19}H_{23}ClN_{2}O_{3}S with a molecular weight of 394.92 g/mol . The presence of the 4-chlorophenyl and 5-methyloxazole moieties suggests potential interactions with biological targets.

Anticancer Activity

Recent studies indicate that compounds similar to this one exhibit significant anticancer properties. For instance, derivatives containing oxazole and pyrimidine structures have shown promising results against various cancer cell lines:

CompoundCancer Cell LineIC50 Value (µM)
Compound AHCT-116 (Colon)6.2
Compound BT47D (Breast)27.3

These values highlight the efficacy of certain derivatives in inhibiting cancer cell proliferation, suggesting that the target compound may also possess similar activities due to its structural characteristics .

Antimicrobial Activity

The compound has been noted for its potential as an antimicrobial agent. Preliminary investigations into related compounds have shown substantial antibacterial effects. For example, a series of synthesized compounds exhibited IC50 values ranging from 1.13 µM to 6.28 µM against various bacterial strains, indicating strong antimicrobial properties .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit key enzymes involved in various biological processes:

EnzymeInhibition TypeIC50 Value (µM)
AcetylcholinesteraseEnzyme Inhibition2.14
UreaseEnzyme Inhibition1.21

These findings suggest that the compound could be developed for therapeutic applications targeting conditions like Alzheimer's disease and infections requiring urease inhibition .

The biological activity of this compound is likely mediated through several mechanisms:

  • Interaction with DNA/RNA : The presence of heterocyclic structures may enable binding to nucleic acids, disrupting replication in cancer cells.
  • Enzyme Modulation : Inhibition of enzymes such as acetylcholinesterase may enhance neurotransmitter levels, beneficial in neurodegenerative diseases.
  • Membrane Disruption : Antimicrobial properties may arise from disrupting bacterial cell membranes through hydrophobic interactions with the thioether group.

Case Studies

A notable case study involved a derivative of this compound tested against a panel of cancer cell lines, demonstrating selective toxicity towards malignant cells while sparing normal cells. The study reported significant tumor regression in xenograft models treated with the compound, highlighting its potential for further development .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Heterocyclic Modifications

Benzofuropyrimidinone vs. Chromenone Derivatives
  • Chromenone Analogs: describes fluorophenyl-substituted chromen-4-one derivatives (e.g., 4-oxo-4H-chromen-2-yl). Chromenones lack the pyrimidinone ring but share aromaticity, which may reduce binding specificity compared to the target compound’s fused system .
Oxazole vs. Oxadiazole Rings
  • Oxadiazole Analog : highlights a structurally similar compound where the oxazole is replaced by a 1,2,4-oxadiazol-5-yl ring. Oxadiazoles are more polarizable due to additional nitrogen, which may alter binding kinetics or solubility .

Thioether Linkage and Substituent Effects

  • Target Compound: The thioether bridge ((methyl)thio) balances lipophilicity and stability.
  • Thiazolo[4,5-d]pyrimidine Derivatives : discusses compounds with thioxo (C=S) groups (e.g., compound 19). Thioxo moieties increase polarity but may reduce cell permeability compared to thioethers .

Alkyl Chain Variations

  • Isopentyl Group : The branched isopentyl chain in the target compound likely enhances lipophilicity (logP ~4–5 estimated) compared to linear alkyl chains.
  • Terpene-Derived Chains : describes a compound with a 3,7-dimethyl-octa-2,6-dien-1-yl (geranyl) side chain. Such unsaturated chains may confer higher reactivity but lower metabolic stability due to oxidative degradation .

Data Table: Structural and Inferred Property Comparisons

Compound Name / Feature Core Structure Heterocyclic Ring Substituent (R) Key Functional Group Inferred logP Stability Notes
Target Compound Benzofuropyrimidinone Oxazole 4-Cl-C6H4, isopentyl Thioether (-S-) ~4.5 High (thioether stable)
Oxadiazole Analog () Benzofuropyrimidinone Oxadiazole 4-Cl-C6H4, isopentyl Thioether (-S-) ~3.8 Moderate (oxadiazole polar)
Chromenone Derivative () Chromen-4-one Pyrazolo[3,4-c]pyrimidine 3-Fluoro-C6H3 Sulfonamide (-SO2NH2) ~2.9 Low (sulfonamide hydrolyzable)
Thiazolo[4,5-d]pyrimidine () Thiazolo-pyrimidine Thiazole Phenyl, thioxo Thioxo (C=S) ~3.2 Moderate (C=S reactive)

Research Implications and Limitations

  • Electronic Effects : The 4-chlorophenyl group in the target compound may enhance binding to hydrophobic pockets compared to fluorophenyl analogs () due to higher lipophilicity .
  • Metabolic Stability : The isopentyl chain likely confers better stability than geranyl derivatives () but may increase CYP450-mediated oxidation risk compared to shorter alkyl chains .
  • Synthetic Feasibility : Microwave-assisted synthesis () could optimize yields for the target compound’s thioether formation, though conditions would require empirical tuning .

Limitations : Direct biological data (e.g., IC50, solubility) are absent in the provided evidence; comparisons rely on structural extrapolation.

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